molecular formula C19H30N2O B5785247 4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

Cat. No.: B5785247
M. Wt: 302.5 g/mol
InChI Key: BAADFARAMLLQLM-UHFFFAOYSA-N
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Description

4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is an organic compound characterized by the presence of a phenyl group, a piperidine ring with four methyl groups, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, sodium hypochlorite, and sodium bromide in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity, and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is unique due to its combination of a phenyl group, a highly substituted piperidine ring, and a butanamide moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-18(2)13-16(14-19(3,4)21-18)20-17(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,16,21H,8,11-14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAADFARAMLLQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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